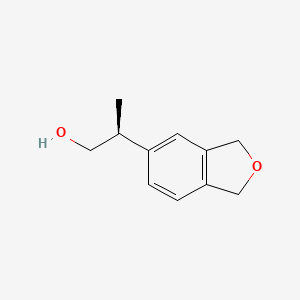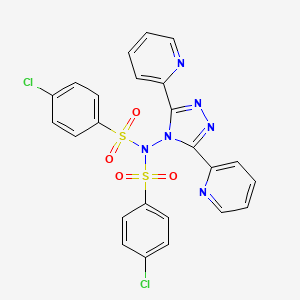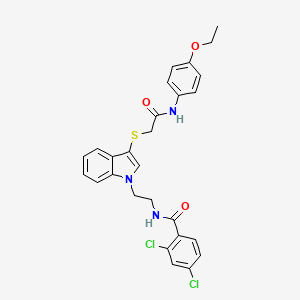![molecular formula C13H14N2O B3015644 [4-(Pyridin-3-ylmethoxy)phenyl]methanamine CAS No. 926255-83-6](/img/structure/B3015644.png)
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Pyridin-3-ylmethoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 294648-05-8 . It has a molecular weight of 184.24 and its IUPAC name is [4- (3-pyridinyl)phenyl]methanamine . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2 . The InChI Code for this compound is 1S/C12H12N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8,13H2 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 184.24 . More detailed physical and chemical properties might be available in specialized chemical databases.Applications De Recherche Scientifique
Catalytic Applications in Organic Chemistry
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles are significant due to their catalytic applications in various organic reactions, where they demonstrate good activity and selectivity (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving this compound derivatives exhibit noteworthy photocytotoxic properties. These complexes are particularly effective in red light, displaying significant cell death in various cancer cell lines through apoptosis and generation of reactive oxygen species. Additionally, they are used in cellular imaging due to their unique uptake patterns in cells, such as HeLa and HaCaT cells (Basu et al., 2014).
Anticonvulsant Properties
Compounds derived from this compound have been studied for their anticonvulsant properties. Several derivatives were found to be effective in protecting against seizures in various models, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photo-induced Oxidation Studies
The photochemistry of complexes involving this compound derivatives has been extensively studied. These studies are crucial in understanding the photo-induced oxidation processes in various solvents, which is relevant for the development of photoactivated therapeutic agents (Draksharapu et al., 2012).
Antiosteoclast Activity
Some this compound derivatives have shown promising results in the field of bone health. These compounds exhibited moderate to high antiosteoclast and osteoblast activity, suggesting their potential application in treating bone-related diseases (Reddy et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(pyridin-3-ylmethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-11-3-5-13(6-4-11)16-10-12-2-1-7-15-9-12/h1-7,9H,8,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSSIZCHMUGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)


![N-(3,4-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3015581.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)